Octadecanoic acid, 8-quinolinyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecanoic acid, 8-quinolinyl ester can be synthesized through an esterification reaction between octadecanoic acid and 8-hydroxyquinoline. The reaction typically involves heating the carboxylic acid (octadecanoic acid) with the alcohol (8-hydroxyquinoline) in the presence of a mineral acid catalyst, such as concentrated sulfuric acid . The reaction is reversible and produces water as a byproduct.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up by using larger quantities of reactants and maintaining controlled reaction conditions. The use of acid chlorides, such as stearoyl chloride, can also facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 8-quinolinyl ester undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Octadecanoic acid and 8-hydroxyquinoline.
Reduction: Primary alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Octadecanoic acid, 8-quinolinyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor
Properties
CAS No. |
86137-76-0 |
---|---|
Molecular Formula |
C27H41NO2 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
quinolin-8-yl octadecanoate |
InChI |
InChI=1S/C27H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-26(29)30-25-21-17-19-24-20-18-23-28-27(24)25/h17-21,23H,2-16,22H2,1H3 |
InChI Key |
NSCQSJGIVYLOLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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